3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a highly specialized compound notable for its application in scientific research, particularly within the fields of chemistry, biology, medicine, and industry. This compound features a complex structure consisting of various functional groups, which endow it with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple reaction steps. These may include nucleophilic substitution reactions, cyclization processes, and the utilization of specific reagents like cyanogen bromide for the introduction of the cyano group. Each step is finely tuned to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound scales up from laboratory methods, ensuring cost-efficiency and consistency. Key considerations include reactor design, temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is known to undergo various types of reactions including:
Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Treatment with reducing agents can yield reduced forms of the compound.
Substitution: The compound is susceptible to substitution reactions where specific functional groups can be replaced by others.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate and hydrogen peroxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: : Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The specific products of these reactions vary depending on the conditions and reagents used, but typically include various substituted triazine derivatives and altered morpholino and pyrrolidinyl moieties.
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide serves as a precursor or intermediate in the synthesis of more complex molecules. It is especially valuable in the development of new materials and catalytic systems.
Biology
The compound has applications in biological research, particularly in studying molecular interactions and pathways. Its specific structure allows for the investigation of binding mechanisms with enzymes and receptors.
Medicine
In the medical field, this compound is utilized in drug discovery and development. Its interactions with biological targets make it a potential candidate for the development of new therapeutic agents.
Industry
Industrial applications include the production of specialty chemicals and advanced materials. Its unique properties enable its use in the creation of polymers and coatings.
Mechanism of Action
The mechanism by which 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or proteins. The pathways typically involve the modulation of enzyme activity or receptor signaling, leading to altered biochemical and physiological responses.
Comparison with Similar Compounds
Compared to other compounds in the same class, 3-cyano-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide stands out due to its unique functional groups and the resulting chemical behavior. Similar compounds might include other triazine derivatives, but this one’s specific combination of cyano, morpholino, and pyrrolidinyl groups makes it particularly versatile and effective in its applications.
List of Similar Compounds
1,3,5-Triazine Derivatives: : These include compounds with various substituents on the triazine ring.
Morpholino-Substituted Compounds: : Molecules featuring the morpholine group attached to different cores.
Cyano-Substituted Compounds: : This category includes compounds with the cyano group, providing similar reactivity profiles.
There you have it—hope that adds a bit of clarity and sparks your curiosity!
Properties
IUPAC Name |
3-cyano-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c21-13-15-4-3-5-16(12-15)18(28)22-14-17-23-19(26-6-1-2-7-26)25-20(24-17)27-8-10-29-11-9-27/h3-5,12H,1-2,6-11,14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWADKILODRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC(=C3)C#N)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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